![molecular formula C19H17NO3S B224972 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as MNDS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MNDS is a synthetic compound that is produced through a multistep process, and its unique chemical structure makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to inhibit the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have shown that 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has several advantages for use in laboratory experiments. It is a synthetic compound that can be produced in large quantities with high purity. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole is also stable and can be stored for long periods without degradation. However, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole also has limitations for use in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and signaling pathways. 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole may also have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be further studied as a potential anti-inflammatory and anti-cancer agent. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a plant growth regulator and as a pesticide with reduced environmental impact. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole could be studied for its potential as a dye and as a component in electronic devices. Further studies could also be conducted to better understand the mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole and to identify potential off-target effects.
Métodos De Síntesis
The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole involves several steps, beginning with the reaction of 4-methoxynaphthalene with chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonic acid. This intermediate compound is then reacted with indole in the presence of a reducing agent to produce 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole. The final product is purified through a series of steps, including recrystallization and chromatography. This synthesis method has been optimized to produce high yields of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole with high purity.
Aplicaciones Científicas De Investigación
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a plant growth regulator and as a pesticide. In industry, 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole has been used as a dye and as a component in electronic devices.
Propiedades
Nombre del producto |
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole |
|---|---|
Fórmula molecular |
C19H17NO3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C19H17NO3S/c1-23-18-10-11-19(16-8-4-3-7-15(16)18)24(21,22)20-13-12-14-6-2-5-9-17(14)20/h2-11H,12-13H2,1H3 |
Clave InChI |
ZYQKMKWFAGFSLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



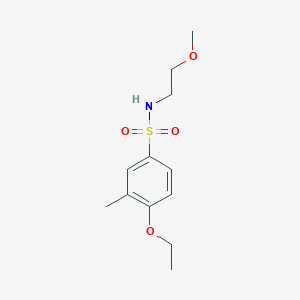



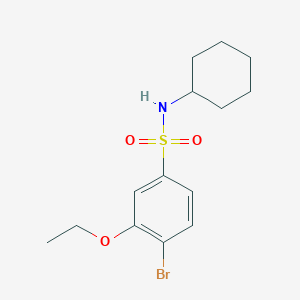


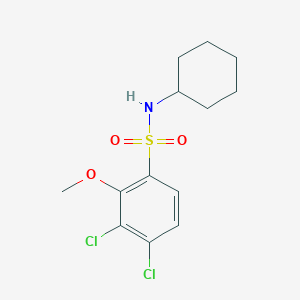


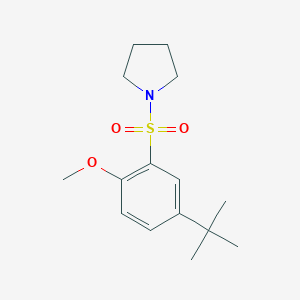
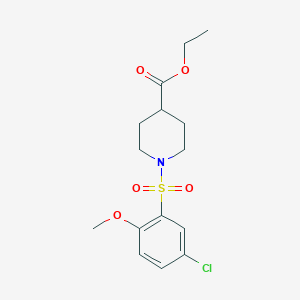

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)